molecular formula C7H7F2IN2O2 B2533638 methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate CAS No. 2226183-05-5

methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate

Cat. No.: B2533638
CAS No.: 2226183-05-5
M. Wt: 316.046
InChI Key: ARVVVJDZKSFKDY-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is a compound of interest in various fields of chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of hypervalent iodine reagents for the electrophilic difluoroethylation of nucleophiles . The reaction conditions often involve the use of oxidants such as mCPBA (meta-Chloroperoxybenzoic acid) and solvents like acetonitrile at controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents for cross-coupling, and various oxidants and reductants depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate involves its interaction with molecular targets through its functional groups. The difluoroethyl group can act as a hydrogen bond donor, while the iodine atom can participate in halogen bonding and other non-covalent interactions . These interactions can modulate the activity of biological targets or influence the reactivity of the compound in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2,2-difluoroethyl)-3-iodo-1H-pyrazole-5-carboxylate is unique due to the combination of the difluoroethyl group and the iodine atom on the pyrazole ring. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(2,2-difluoroethyl)-5-iodopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2IN2O2/c1-14-7(13)4-2-6(10)11-12(4)3-5(8)9/h2,5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARVVVJDZKSFKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NN1CC(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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